molecular formula C13H16F3N3O B8572112 (3-Amino-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone CAS No. 853296-96-5

(3-Amino-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B8572112
M. Wt: 287.28 g/mol
InChI Key: VPZSTVPVDGHXIR-UHFFFAOYSA-N
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Patent
US08609656B2

Procedure details

In 50 mL of tetrahydrofuran, 6.14 g (21 mmol) of (3-amino-5-(trifluoromethyl)phenyl)-(4-methylpiperazin-1-yl)methanone was dissolved, and 65 mL of a borane tetrahydrofuran complex (a 1N tetrahydrofuran solution) was added thereto and the mixture solution was refluxed with stirring for six hours. To the reaction solution, 60 mL of concentrated hydrochloric acid was added dropwise and the mixture solution was stirred at room temperature for 12 hours. The reaction solution was neutralized with solid sodium carbonate and extracted with diethyl ether. The extract was washed with water and a saturated sodium chloride solution and concentrated under reduced pressure, and the residue was recrystallized from hexane and diethyl ether to obtain 1.76 g (30%) of a target product as a white solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.14 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([N:14]2[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH2:15]2)=O)[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1>[CH3:20][N:17]1[CH2:18][CH2:19][N:14]([CH2:12][C:4]2[CH:3]=[C:2]([CH:7]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:5]=2)[NH2:1])[CH2:15][CH2:16]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
6.14 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)C(=O)N1CCN(CC1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture solution was refluxed
STIRRING
Type
STIRRING
Details
the mixture solution was stirred at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
a saturated sodium chloride solution and concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane and diethyl ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1CCN(CC1)CC=1C=C(N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.